molecular formula C8H15N3 B13152626 Ethyl[(1-ethyl-1H-imidazol-4-yl)methyl]amine

Ethyl[(1-ethyl-1H-imidazol-4-yl)methyl]amine

Cat. No.: B13152626
M. Wt: 153.22 g/mol
InChI Key: YEDWQMULDIZVRU-UHFFFAOYSA-N
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Description

Ethyl[(1-ethyl-1H-imidazol-4-yl)methyl]amine (CAS 1696327-59-9) is a chemical compound of interest in medicinal and coordination chemistry. With a molecular formula of C8H15N3 and a molecular weight of 153.22 g/mol, it features an imidazole ring system that is N-alkylated, a modification known to enhance the solubility of metal complexes by disrupting intermolecular hydrogen bonding networks . This makes it a valuable precursor for developing ligands in biomimetic research, particularly for modeling metalloproteins that contain histidine-like residues . The structure of this amine, which includes multiple nitrogen donors, suggests its potential for acting as a building block in organic synthesis and as a ligand for metal ions in catalytic systems. As with many functionalized imidazoles, it may serve as a key scaffold for the synthesis of more complex molecules with potential biological activity . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

N-[(1-ethylimidazol-4-yl)methyl]ethanamine

InChI

InChI=1S/C8H15N3/c1-3-9-5-8-6-11(4-2)7-10-8/h6-7,9H,3-5H2,1-2H3

InChI Key

YEDWQMULDIZVRU-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CN(C=N1)CC

Origin of Product

United States

Preparation Methods

Classical Synthetic Approaches

The predominant synthetic strategy for Ethyl[(1-ethyl-1H-imidazol-4-yl)methyl]amine involves functionalization of 1-ethylimidazole at the 4-position. A common laboratory method includes the following steps:

This approach proceeds via the formation of an imidazol-4-ylmethyl intermediate through the reaction of 1-ethylimidazole with formaldehyde, followed by amination with methylamine or ethylamine to yield the target amine derivative.

Industrial and Catalytic Methods

Industrial synthesis often employs continuous flow reactors to optimize yield and purity. Catalysts such as nickel or palladium complexes may be used to enhance reaction rates and selectivity in functional group transformations involving imidazole rings.

Related Imidazole Derivative Syntheses

Though direct literature on this compound is limited, synthetic methodologies for related imidazole derivatives provide valuable insight:

  • Cyclization of Amido-nitriles : Functionalized boronic acid-mediated cyclization of amido-nitriles can yield 2,4-disubstituted imidazoles, which may be adapted for preparing similar imidazole derivatives.
  • One-Pot Reactions : Microwave-assisted one-pot protocols have been developed for polysubstituted imidazoles, involving alpha-bromocarbonyl compounds and aminopyrimidines, which could be modified for the target compound.
  • Base-Catalyzed Hydroamidation : Organo-catalyzed intramolecular hydroamidation of propargylic ureas affords imidazolidinones and imidazolones under mild conditions, demonstrating the utility of base catalysts like BEMP in imidazole ring functionalization.

Detailed Synthetic Procedure Example

An illustrative synthetic route adapted from related imidazole chemistry is summarized below:

Step Reagents & Conditions Description Yield / Notes
1 1-Ethylimidazole + Formaldehyde (aqueous) Formation of imidazol-4-ylmethyl intermediate via Mannich-type reaction Moderate to high yield
2 Addition of ethylamine under mild acidic or neutral conditions Amination at the 4-position to form this compound High yield, mild conditions
3 Purification by crystallization or distillation Product isolation High purity achieved

This method benefits from mild reaction conditions, commercially available reagents, and straightforward purification.

Analytical Characterization and Research Data

The synthesized compound is typically characterized by:

In related imidazole derivatives, yields range from 50% to quantitative depending on reaction optimization and purification methods.

Summary Table of Preparation Methods

Method Type Key Reagents Conditions Advantages Limitations
Mannich-type reaction 1-Ethylimidazole, formaldehyde, ethylamine Mild acidic or neutral, room temp to mild heating Simple, high yield, mild conditions Requires careful control of pH
Catalytic functionalization 1-Ethylimidazole, catalysts (Ni, Pd), amines Continuous flow, catalytic amounts, variable temp High selectivity, scalable Requires catalyst handling
Microwave-assisted synthesis Aminopyrimidines, alpha-bromocarbonyls, hydrazine Microwave irradiation, short times, MeCN solvent Rapid, efficient, one-pot Specialized equipment needed
Boronic acid-mediated cyclization Amido-nitriles, boronic acids Mild heating, catalytic amounts Versatile substitution patterns May require multiple steps

Chemical Reactions Analysis

Types of Reactions

Ethyl[(1-ethyl-1H-imidazol-4-yl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl[(1-ethyl-1H-imidazol-4-yl)methyl]amine is a nitrogen-containing heterocyclic compound that has applications in scientific research in chemistry, biology, medicine, and industry. Imidazole derivatives, including this compound, are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications.

Chemical Structure and Properties
this compound features an imidazole ring with an ethyl group at the 1-position and a methylamine group at the 4-position. It has a molecular formula of C7H13N3C_7H_{13}N_3 and a molecular weight of approximately 139.2 g/mol. The presence of nitrogen atoms in the imidazole ring allows for significant interactions with biological systems, contributing to its pharmacological profile.The IUPAC name for this compound is N-[(1-ethylimidazol-4-yl)methyl]ethanamine. Other identifiers include the InChI code InChI=1S/C8H15N3/c1-3-9-5-8-6-11(4-2)7-10-8/h6-7,9H,3-5H2,1-2H3, and the InChI key YEDWQMULDIZVRU-UHFFFAOYSA-N.

Scientific Research Applications

  • Chemistry this compound is used as a building block for synthesizing more complex molecules.
  • Biology It is investigated for its potential as an enzyme inhibitor or receptor modulator. The mechanism of action involves interaction with molecular targets, such as enzymes or receptors, where the imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity; it can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
  • Medicine This compound is explored for its antimicrobial, antifungal, and anticancer properties. Research indicates that imidazole derivatives, including this compound, exhibit a broad spectrum of biological activities. It has demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria, and has also shown antifungal properties, particularly against Candida species. Preliminary studies suggest potential anticancer properties, with some derivatives showing cytotoxic effects on cancer cell lines.
  • Industry this compound is utilized in developing agrochemicals and materials science.

Reactions

This compound can undergo various chemical reactions:

  • Oxidation The compound can be oxidized to form imidazole N-oxides, using oxidizing agents like hydrogen peroxide and m-chloroperbenzoic acid.
  • Reduction Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives, using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution The ethyl and methylamine groups can be substituted with other functional groups through nucleophilic substitution reactions, using nucleophiles like alkyl halides or acyl chlorides.

Comparison with Similar Compounds

This compound can be compared to other imidazole derivatives:

  • 1-Methylimidazole Lacks the ethyl and methylamine groups, resulting in different chemical properties and biological activities.
  • 2-Ethylimidazole The ethyl group is attached to the 2-position instead of the 1-position, leading to variations in reactivity and applications.
  • 4-Methylimidazole Contains a methyl group at the 4-position, which can influence its chemical behavior and biological effects.

Mechanism of Action

The mechanism of action of Ethyl[(1-ethyl-1H-imidazol-4-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Molecular Properties

The compound’s key structural differentiators include:

  • Substituent position on the imidazole ring : The 1-ethyl group distinguishes it from analogs with methyl (e.g., (1-methyl-1H-imidazol-4-yl)methylamine, ) or bulkier substituents.
  • Side-chain modifications : The ethyl group on the methylamine side chain contrasts with simpler amines (e.g., 2-(1-methyl-1H-imidazol-4-yl)ethan-1-amine, ) or longer chains (e.g., 4-(1-ethyl-1H-imidazol-2-yl)butan-2-amine, ).
Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents CAS Number Reference
Ethyl[(1-ethyl-1H-imidazol-4-yl)methyl]amine C₈H₁₆N₃ 154.23 1-Ethyl imidazole, ethyl-methylamine Not explicitly listed -
Ethyl[(1-methyl-1H-imidazol-4-yl)methyl]amine C₇H₁₃N₃ 139.20 1-Methyl imidazole, ethyl-methylamine 1701506-79-7
2-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine C₆H₁₁N₃ 125.17 1-Methyl imidazole, ethylamine side chain 501-75-7
4-(1-Ethyl-1H-imidazol-2-yl)butan-2-amine C₉H₁₇N₃ 167.25 1-Ethyl imidazole, butylamine side chain 1340245-95-5

Physicochemical Properties

  • Purity and stability : Commercial analogs like (1-methyl-1H-imidazol-4-yl)methylamine are available at 95% purity (), suggesting similar standards for ethyl-substituted variants.
  • Solubility : Ethyl groups may reduce aqueous solubility compared to methyl or unsubstituted amines, impacting formulation strategies.

Biological Activity

Ethyl[(1-ethyl-1H-imidazol-4-yl)methyl]amine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features an imidazole ring with an ethyl group at the 1-position and a methylamine group at the 4-position. Its molecular formula is C7H13N3C_7H_{13}N_3 with a molecular weight of approximately 139.2 g/mol. The presence of nitrogen atoms in the imidazole ring allows for significant interactions with biological systems, contributing to its pharmacological profile .

Biological Activities

Research indicates that imidazole derivatives, including this compound, exhibit a broad spectrum of biological activities:

  • Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its antifungal properties have also been noted, particularly against Candida species .
  • Antitumor Effects : Preliminary studies suggest potential anticancer properties, with some derivatives showing cytotoxic effects on cancer cell lines. For instance, compounds related to imidazole have been investigated for their ability to induce apoptosis in renal cancer cell lines .
  • Anti-inflammatory and Antioxidant Properties : The compound may influence inflammatory pathways and exhibit antioxidant activity, which can be beneficial in mitigating oxidative stress in biological systems .

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with various biological targets, influencing cell signaling pathways. The imidazole ring's ability to form hydrogen bonds and coordinate with metal ions contributes to its biological activity .

Key Mechanisms Include:

  • Inhibition of Enzymes : Imidazole derivatives often inhibit enzymes involved in critical biochemical pathways, such as kinases and proteases.
  • Receptor Modulation : These compounds may act as antagonists or agonists at specific receptors, influencing cellular responses.

Pharmacokinetics

Imidazole derivatives are generally characterized by good solubility in water and polar solvents, which enhances their bioavailability. Studies on pharmacokinetics are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds .

Case Studies and Research Findings

Recent studies have explored the biological activity of this compound through various experimental approaches:

StudyFocusFindings
Antimicrobial PropertiesEffective against multiple bacterial strains; demonstrated antifungal activity against Candida species.
Antitumor ActivityInduced apoptosis in Caki-1 renal cancer cells; potential for further development as an anticancer agent.
Synthesis and EvaluationHighlighted the importance of structural modifications in enhancing bioactivity; reviewed various derivatives with promising results.

Q & A

Q. What synthetic methodologies are effective for producing Ethyl[(1-ethyl-1H-imidazol-4-yl)methyl]amine?

  • Methodological Answer : The compound can be synthesized via reductive amination of an aldehyde precursor with ethylamine. For example, reacting 1-ethyl-1H-imidazole-4-carbaldehyde with ethylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) under inert conditions . Purification involves column chromatography (silica gel, methanol/dichloromethane gradient) and structural validation via NMR and FTIR. Key steps include monitoring imine intermediate formation and ensuring anhydrous conditions to prevent side reactions.

Q. How is the structural integrity of this compound confirmed experimentally?

  • Methodological Answer : Use a combination of FTIR , NMR , and elemental analysis :
  • FTIR : Detect amine C-N stretches (~1031 cm⁻¹) and N-H bending (~1600 cm⁻¹) .
  • ¹H NMR : Identify imidazole protons (δ 7.2–7.5 ppm) and ethyl/methylene groups (δ 1.2–3.5 ppm) .
  • Elemental Analysis : Verify nitrogen content (theoretical ~20 wt.%) to confirm amine functionalization .

Advanced Research Questions

Q. What role do amine functional groups play in CO₂ adsorption mechanisms for imidazole-based amines?

  • Methodological Answer : Amine groups facilitate chemisorption via carbamate formation with CO₂. In analogous studies (e.g., methyl diethanol amine (MDEA)-impregnated mesoporous carbon), amine loading increased adsorption capacity despite reduced surface area, indicating chemical interaction dominance . For this compound, design experiments to measure adsorption isotherms at varying pressures (e.g., 1–10 psi) and temperatures (25–60°C) using a batch reactor system . Compare physisorption (BET surface area) and chemisorption (amine content) contributions.

Q. How does pore structure modification impact CO₂ adsorption efficiency in amine-functionalized materials?

  • Methodological Answer : Mesoporous supports (e.g., templated carbon) enhance amine dispersion. In MDEA studies, impregnation reduced BET surface area by 43% but increased CO₂ capacity by 64% due to amine-CO₂ reactions . For this compound, synthesize composites with controlled pore diameters (e.g., 7–10 nm via Pluronic F127 templating ). Use N₂ adsorption-desorption isotherms (Type IV hysteresis) to confirm pore filling and correlate with adsorption performance .

Q. How can contradictions in adsorption capacity data across studies be resolved?

  • Methodological Answer : Discrepancies often arise from experimental variables :
  • Pressure/Temperature : Standardize conditions (e.g., 5 psi, 25°C ).
  • Amine Loading : Quantify via elemental analysis (e.g., 23–50 wt.% in MDEA studies ).
  • Regeneration Cycles : Test stability over multiple adsorption-desorption cycles to assess degradation.
    Cross-validate using multiple techniques (e.g., TGA for thermal stability, FTIR for functional group retention) .

Experimental Design & Data Analysis

Q. What experimental parameters optimize CO₂ adsorption capacity for imidazole-amine composites?

  • Methodological Answer : Key factors include:
  • Amine Concentration : Balance between active sites and pore blockage (e.g., 43 wt.% MDEA yielded optimal capacity ).
  • Support Material : Use high-surface-area mesoporous carbon (e.g., 356 m²/g ) for uniform dispersion.
  • Reaction Time : Monitor adsorption equilibrium (e.g., 1-hour incubation in batch systems ).
    Design a factorial experiment varying amine loading (20–50 wt.%), pressure (1–10 psi), and temperature (25–60°C) to identify interactions.

Q. How is crystallographic data for this compound analyzed?

  • Methodological Answer : Use SHELX programs for structure refinement:
  • SHELXL : Refine atomic coordinates against X-ray diffraction data. Validate with R-factor (<5%) and residual density maps .
  • ORTEP-3 : Generate 3D molecular graphics to visualize bond angles/distortions (e.g., imidazole ring planarity) .

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